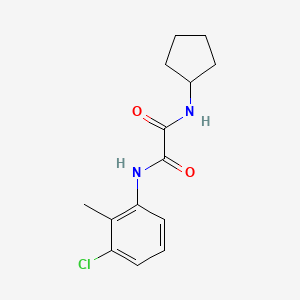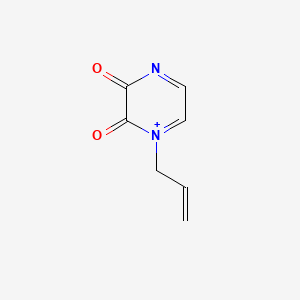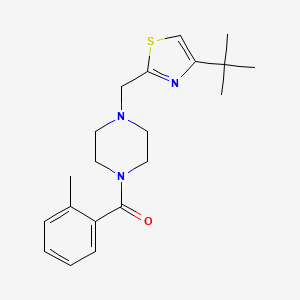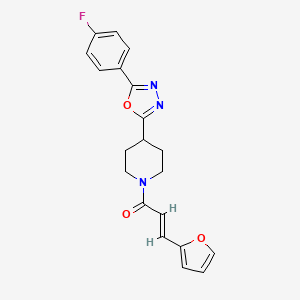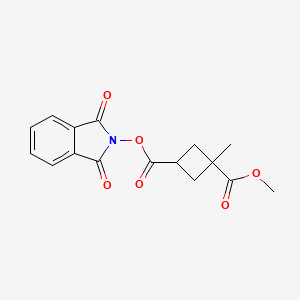
3-O-(1,3-Dioxoisoindol-2-yl) 1-O-methyl 1-methylcyclobutane-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-O-(1,3-Dioxoisoindol-2-yl) 1-O-methyl 1-methylcyclobutane-1,3-dicarboxylate involves the creation of molecules that can interact with neurotransmitter receptors, such as NMDA receptors. In one study, a series of 3-carboxy-, 3-(carboxymethyl)-, and 3-(omega-phosphonoalkyl)-1-aminocyclobutane-1-carboxylic acids were synthesized to evaluate their potential as agonists or antagonists for these receptors. Notably, a trans isomer was found to be a very potent agonist, significantly more active than NMDA itself .
Molecular Structure Analysis
The molecular structure of compounds in this category, such as (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid, reveals that the 1,3-dioxoisoindolin-2-yl unit is planar and oriented at a significant dihedral angle to the carboxylate group. This orientation is stabilized by an intramolecular hydrogen bond, forming a planar ring motif within the molecule. In the crystal form, these molecules are connected through hydrogen bonds, forming chains along one axis .
Chemical Reactions Analysis
The chemical reactions involved in synthesizing related compounds can be complex. For instance, the direct palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives leads to the formation of furan-3-carboxylic esters. This process occurs under mild conditions and uses oxygen as the external oxidant. The reaction proceeds through a sequential heterocyclization-alkoxycarbonylation-dehydration process, yielding the desired products in fair to excellent isolated yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The planarity of the 1,3-dioxoisoindolin-2-yl unit and the orientation relative to other functional groups affect the molecule's reactivity and interaction with other molecules. The intramolecular hydrogen bond contributes to the stability of the molecule, while the hydrogen bonding in the crystal form affects the compound's solubility and melting point. The synthesis process, such as the oxidative carbonylation, also plays a role in determining the final properties of the compound, including its yield and purity .
科学的研究の応用
Ochratoxin A and Toxicity Studies
Ochratoxin A (OA), a compound with an isocoumarin moiety linked by a peptide bond to phenylalanine, shows significant toxicity and carcinogenic properties in rodents and adverse effects in animals. This relevance comes from OA's presence in foods and its implications for human health, including disease induction and carcinogenic potential. Studies on OA highlight the importance of chemical structures with peptide bonds and isocoumarin units in toxicology research, providing a basis to infer potential research applications for similar compounds (Marquardt & Frohlich, 1992).
Nitrogen Heterocycles in Pharmaceuticals
Research into nitrogen heterocycles, a key structural component of pharmaceuticals, reveals that a significant portion of approved drugs contains nitrogen heterocycles. Analysis of nitrogen heterocycle usage in pharmaceuticals can guide the development of new drugs, hinting at the potential medicinal applications of complex chemical compounds like 3-O-(1,3-Dioxoisoindol-2-yl) 1-O-methyl 1-methylcyclobutane-1,3-dicarboxylate, especially if they contain nitrogen heterocycle elements (Vitaku et al., 2014).
1-Methylcyclopropene (1-MCP) and Ethylene Inhibition
1-MCP, an ethylene perception inhibitor, significantly impacts fruit and vegetable storage by inhibiting ethylene's effects, prolonging product quality and shelf life. This research area exemplifies how modifying atmospheric conditions or chemical treatments can influence agricultural and food science, suggesting potential research avenues for the chemical compound , particularly in modifying plant growth or storage attributes (Watkins, 2006).
Biological Production and Separation Techniques
The study of 1,3-propanediol and 2,3-butanediol, showcasing the challenges and methods in separating these compounds from fermentation broth, underlines the importance of efficient separation techniques in the production of biologically relevant compounds. This highlights potential research applications for complex molecules in improving bio-production and separation processes (Xiu & Zeng, 2008).
特性
IUPAC Name |
3-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl 1-methylcyclobutane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-16(15(21)22-2)7-9(8-16)14(20)23-17-12(18)10-5-3-4-6-11(10)13(17)19/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYZKRSBXOUDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

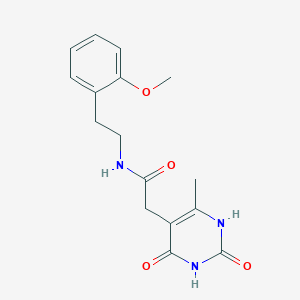
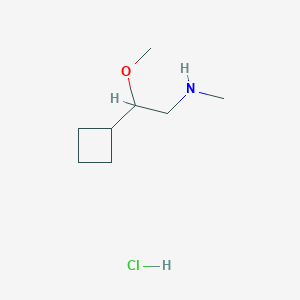

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)
![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)
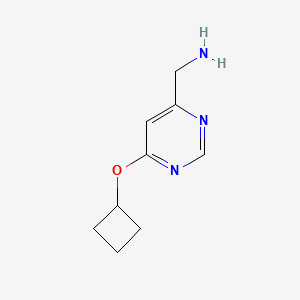
![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)

